molecular formula C15H12N4S2 B3345816 N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide CAS No. 111324-13-1

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide

Cat. No. B3345816
CAS RN: 111324-13-1
M. Wt: 312.4 g/mol
InChI Key: UAASJROHEGEFDI-UHFFFAOYSA-N
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Description

“N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide” is a compound that has been studied for its urease inhibitor activities . It is a derivative of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide .


Synthesis Analysis

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is a derivative of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .


Chemical Reactions Analysis

The compound has shown high activity against the urease enzyme, with an IC50 of 2.85–5.83 µM, compared to thiourea and hydroxyurea as standard inhibitors with the IC50 of 22.00 and 100.00 µM, respectively .

Mechanism of Action

The compound interacts well with the active site of the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The inhibition of this enzyme is an efficient way for the treatment of infections caused by Helicobacter pylori .

Future Directions

The compound shows promise as a urease inhibitor and could potentially be developed as a new drug . Further evaluation and testing are needed to confirm its efficacy and safety .

properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S2/c16-15-19-18-14(21-15)11-8-4-5-9-12(11)17-13(20)10-6-2-1-3-7-10/h1-9H,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAASJROHEGEFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553631
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide

CAS RN

111324-13-1
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide
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N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide
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N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide
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N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide
Reactant of Route 5
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide
Reactant of Route 6
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide

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